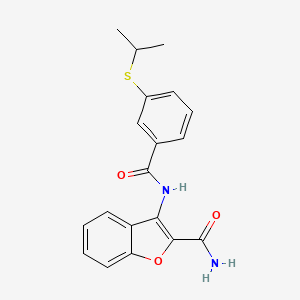

3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the isopropylthio group, amide formation, and benzofuran ring closure. Researchers have explored various synthetic routes to access this compound, aiming for high yields and purity. Notably, the 8-aminoquinoline-directed C–H arylation has been employed to functionalize the benzofuran scaffold at the C3 position .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

One area of research focuses on the synthesis of new benzofuran carboxamide derivatives and their evaluation for antimicrobial, anti-inflammatory, and antioxidant activities. A study by Lavanya et al. (2017) synthesized a series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, which were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, showcasing their potential in developing new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Anticancer and Antiviral Potential

Another study highlighted the anticancer and antiviral potential of related compounds. Popsavin et al. (2002) synthesized 3(5)-Carboxamido-4-(β- d -ribofuranosyl)pyrazoles and tetrazole C-nucleosides with modified sugar moieties, which showed moderate inhibitory effects on the in vitro growth of tumor cell lines, as well as selective cytotoxic activity against certain cell lines and moderate antiviral activity towards the rabies virus (Popsavin et al., 2002).

Antiproliferative Effects on Tumor Cell Lines

Hranjec et al. (2013) investigated novel heterocyclic derivatives of benzofuran-2-carboxamides for their antiproliferative effects on tumor cell lines. This study found that only a few compounds exerted concentration-dependent antiproliferative effects at micromolar concentrations, with some showing selectivity on specific cell lines, indicating their potential in cancer therapy (Hranjec et al., 2013).

Antimicrobial Screening

Research by Idrees et al. (2020) synthesized a series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, which were screened for in vitro antibacterial activity . This synthesis highlights the compound's potential in developing new antimicrobial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Propiedades

IUPAC Name |

3-[(3-propan-2-ylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-11(2)25-13-7-5-6-12(10-13)19(23)21-16-14-8-3-4-9-15(14)24-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATIJBBQZHNUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)

![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2566378.png)

![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)